molecular formula C19H18N2O3 B2897931 3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 906177-63-7

3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No. B2897931
CAS RN: 906177-63-7
M. Wt: 322.364
InChI Key: RMZLHQOYAAHFRY-UHFFFAOYSA-N
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Description

The compound “3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, a methoxy group, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group. These structural features suggest that it might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the presence of the tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group. The presence of the methoxy and benzamide groups could also influence its overall polarity and potential for hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide and methoxy groups could enhance its solubility in certain solvents .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be developed as an antiviral agent, particularly if it shares similar structural features with active indole derivatives.

Anti-inflammatory Activity

The indole nucleus is found in many synthetic drug molecules that possess anti-inflammatory effects. By virtue of its indole derivative nature, the compound may also serve as a lead compound in the development of new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives are known to bind with high affinity to multiple receptors, which is beneficial in cancer treatment. The structural complexity of the compound could be explored for its potential to interact with specific cancer cell receptors .

Antioxidant Activity

The indole scaffold is associated with antioxidant activities, which are crucial in protecting cells from oxidative stress. Research into the antioxidant potential of this compound could lead to its application in preventing or treating diseases caused by oxidative damage .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties, making them useful in combating bacterial infections. The compound could be studied for its efficacy against various bacterial strains .

Antidiabetic Activity

Some indole derivatives have shown promise in the treatment of diabetes. The compound could be investigated for its potential to modulate blood sugar levels or enhance insulin sensitivity .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Based on its structural features, it could potentially interact with a variety of biological macromolecules .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

properties

IUPAC Name

3-methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-24-16-4-2-3-14(11-16)19(23)20-15-9-12-5-6-17(22)21-8-7-13(10-15)18(12)21/h2-4,9-11H,5-8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZLHQOYAAHFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

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